LEAP-2 Exhibits Nanomolar GHS-R1a Antagonism, Surpassing Endogenous Ghrelin Affinity
In a direct comparison of ligand potency at the human GHS‑R1a receptor, LEAP‑2 acts as a competitive antagonist with an IC50 of 6.0 nM , while the endogenous agonist ghrelin activates the receptor with an EC50 of 0.43–0.90 nM (rat/mouse) [1]. LEAP‑2 therefore displays sub‑10 nM antagonism, placing it within the same potency range as ghrelin itself. Moreover, when compared to synthetic GHS‑R1a inverse agonists, LEAP‑2 (IC50 = 4.77 nM for constitutive activity inhibition) is nearly equipotent to PF‑5190457 (IC50 = 6.76 nM) and 60‑fold more potent than PF‑6870961 (IC50 = 301 nM) [2].
| Evidence Dimension | GHS‑R1a antagonism / inverse agonism potency |
|---|---|
| Target Compound Data | LEAP‑2 IC50 = 6.0 nM (antagonist); IC50 = 4.77 nM (inverse agonist, constitutive activity) |
| Comparator Or Baseline | Ghrelin EC50 = 0.43‑0.90 nM (agonist); PF‑5190457 IC50 = 6.76 nM; PF‑6870961 IC50 = 301 nM |
| Quantified Difference | LEAP‑2 IC50 ~6 nM vs ghrelin EC50 ~0.5‑0.9 nM; LEAP‑2 ~60‑fold more potent than PF‑6870961 |
| Conditions | Calcium flux assay (GHS‑R1a‑expressing CHO cells) / β‑arrestin recruitment assay |
Why This Matters
For procurement in metabolic studies, LEAP‑2 provides an endogenous ligand that antagonizes GHS‑R1a with potency comparable to the cognate agonist ghrelin, enabling physiologically relevant modulation of appetite and energy expenditure without the off‑target liabilities of synthetic small molecules.
- [1] Z‑505 hydrochloride ameliorates chemotherapy‑induced anorexia in rodents via activation of the ghrelin receptor, GHSR1a. Eur J Pharmacol. 2018;818:148‑157. View Source
- [2] Table 2. Normalized to Constitutive GHSR1a Activity / Normalized to 100% Ghrelin‑Induced Activity. From PMC article PMC10353127. View Source
